Epirizole is classified under the pyrazolone group of NSAIDs. Its chemical formula is , and its IUPAC name is 4-methoxy-2-(5-methoxy-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidine. The compound has been referenced in various scientific literature and databases, including DrugBank (DB08991) and PubChem, with a CAS number of 18694-40-1 .
Epirizole can be synthesized through several methods, typically involving the condensation of specific precursors under controlled conditions. One notable method includes the use of ultrasound-assisted cyclocondensation reactions, which enhance reaction rates and yields without the need for extensive purification steps.
The molecular structure of Epirizole features a pyrimidine ring substituted with a pyrazole moiety. The presence of methoxy groups at specific positions enhances its solubility and bioactivity.
Epirizole undergoes various chemical reactions that are significant for its pharmacological activity. Key reactions include:
Epirizole exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process by converting arachidonic acid into prostaglandins.
Epirizole exhibits distinct physical and chemical properties that are relevant for its formulation and application:
Property | Value |
---|---|
Melting Point | 90-92 °C |
Solubility | 1.13 mg/mL in water |
Log P (Partition Coefficient) | 1.45 |
Polar Surface Area | 62.06 Ų |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 5 |
These properties indicate that Epirizole is a solid at room temperature with moderate solubility in water, which can affect its bioavailability .
Epirizole has potential applications in various fields:
Epirizole emerged during the mid-20th century period of intensive NSAID development, patented initially in the 1960s-1970s. Its development coincided with efforts to identify novel anti-inflammatory agents with improved gastrointestinal tolerability profiles compared to early NSAIDs like phenylbutazone or indomethacin. While comprehensive global patent filings are limited compared to blockbuster NSAIDs, key patents detail its synthesis and core therapeutic applications. Brazilian patent BR112015015870B1 specifically claims the use of pharmaceutical compositions containing polyethylene glycol (PEG) and polypropylene glycol (PPG) mixtures, potentially enhancing drug delivery, for treating chronic inflammatory conditions. This patent highlights formulations where epirizole is combined with lipid-based carriers (e.g., triglycerides like triformin) and pharmaceutically acceptable solvents or adjuvants, aiming to optimize bioavailability and therapeutic efficacy in autoimmune diseases, vasculitis, and organ-specific inflammation [1].
International patent WO2012170175A1, while broader in scope covering methods for treating inflammatory pain, incorporates chemical classes and mechanisms relevant to understanding epirizole's context. Although not explicitly naming epirizole, this patent underscores the therapeutic focus on prostaglandin inhibition and modulation of nuclear hormone receptors (e.g., PPARs) and cytokine pathways, aligning with known and potential actions of established NSAIDs like epirizole. This indicates that epirizole's development occurred within a framework seeking targeted anti-inflammatory effects through both COX-dependent and potentially COX-independent pathways. Despite these developments, epirizole did not achieve widespread global adoption compared to contemporaries like ibuprofen or naproxen, remaining primarily a subject of regional use (notably in Japan) and ongoing research interest rather than a first-line therapeutic [6] [8].
Table 1: Key Patent Disclosures Relevant to Epirizole Development
Patent Number | Primary Focus | Relevant Claims/Contributions |
---|---|---|
BR112015015870B1 | Pharmaceutical Compositions for Chronic Inflammation | Use of PEG/PPG mixtures with lipids (e.g., triformin) as carriers/delivery systems for NSAIDs including compounds like epirizole. Focus on treating autoimmune, infectious, and neoplastic inflammatory conditions. |
WO2012170175A1 | Compositions/Methods for Inflammatory Pain | Broad coverage of NSAID-like compounds targeting COX inhibition, cytokine modulation, and nuclear hormone receptors (PPAR, glucocorticoid receptors) for inflammatory control. Provides context for epirizole's mechanistic landscape. |
NSAIDs are systematically classified based on several intersecting frameworks: chemical structure, COX isoform selectivity, and pharmacokinetic properties. Epirizole's classification is unambiguous within these established paradigms:
Table 2: Classification of Epirizole within Major NSAID Frameworks
Classification Framework | Category | Representative Drugs | Epirizole's Position |
---|---|---|---|
Chemical Structure | Pyrazolopyrimidines | Epirizole | Prototypical Member |
Propionic Acids | Ibuprofen, Naproxen, Ketoprofen | Different Class | |
Acetic Acids | Diclofenac, Indomethacin | Different Class | |
Coxibs (COX-2 Selective) | Celecoxib, Etoricoxib | Different Class | |
Oxicams | Piroxicam, Meloxicam | Different Class | |
COX Isoform Selectivity | Non-Selective COX Inhibitors | Ibuprofen, Naproxen, Diclofenac, Epirizole | Non-Selective (Inhibits COX-1 & COX-2) |
COX-2 Selective Inhibitors | Celecoxib, Etoricoxib | Not COX-2 Selective | |
Primary Administration Route | Oral | Most traditional NSAIDs, Epirizole | Orally Administered |
Despite being a characterized NSAID, significant knowledge gaps persist regarding epirizole, presenting avenues for imperative future research:
Definitive Metabolic Pathways and Active Metabolites: While epirizole is known to undergo hepatic metabolism, the specific cytochrome P450 (CYP) isoforms responsible and the full spectrum of its metabolites remain incompletely mapped. Crucially, it is unknown whether any metabolites possess significant anti-inflammatory activity or contribute differentially to efficacy or potential untoward effects (though safety profiling is excluded from this analysis). Elucidating the metabolic fate is essential for understanding potential drug-drug interactions, inter-individual variability in response, and designing safer analogues [4] [9].
Quantification of COX-1/COX-2 Inhibition Ratio: Although classified as non-selective, a precise quantitative ratio of its inhibitory potency (IC₅₀) for COX-1 versus COX-2 is not robustly established in the literature accessible via these search results. Detailed enzymology studies comparing its selectivity profile under standardized conditions to reference NSAIDs (e.g., ibuprofen as non-selective, celecoxib as selective) are needed. This data is critical for more accurately positioning it within the NSAID spectrum and predicting its relative GI toxicity potential compared to agents with known high COX-1 inhibition [2] [7] [8].
Clinical Efficacy Beyond Rheumatoid Arthritis: Epirizole's primary documented clinical application is in chronic rheumatoid arthritis (RA), supported by historical controlled studies [3]. However, rigorous modern clinical data evaluating its efficacy in other inflammatory conditions prevalent today is scarce. Key research questions include:
Table 3: Key Knowledge Gaps and Research Imperatives for Epirizole
Knowledge Gap Area | Specific Research Imperative | Potential Impact |
---|---|---|
Metabolism & Metabolites | Identify major CYP enzymes involved; characterize all major metabolites; assess activity of metabolites. | Predict drug interactions; explain variability; design safer analogues. |
COX Inhibition Selectivity (IC₅₀) | Determine precise IC₅₀ values for COX-1 and COX-2 inhibition under standardized assays. | Accurately position on selectivity spectrum; better predict relative GI/renal risk profile. |
Clinical Efficacy Spectrum | Conduct modern RCTs in OA, acute pain models, and non-RA IMIDs (e.g., AS). | Define evidence-based therapeutic niche beyond historical RA use. |
Non-COX Mechanisms | Elucidate molecular targets for lysosomal stabilization & leukocyte migration inhibition; quantify contribution to efficacy. | Uncover unique MOAs; potentially identify novel anti-inflammatory targets. |
Advanced Formulations | Develop and test efficacy/absorption of novel delivery systems (lipids, nanoparticles, topical). | Overcome solubility/bioavailability issues; potentially reduce systemic exposure/adverse events. |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: